4-Ethyl-1-methoxycyclohexane-1-carbaldehyde

Catalog No.
S13591093
CAS No.
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-1-methoxycyclohexane-1-carbaldehyde

Product Name

4-Ethyl-1-methoxycyclohexane-1-carbaldehyde

IUPAC Name

4-ethyl-1-methoxycyclohexane-1-carbaldehyde

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-9-4-6-10(8-11,12-2)7-5-9/h8-9H,3-7H2,1-2H3

InChI Key

YYAIODDUBIOAHO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C=O)OC

4-Ethyl-1-methoxycyclohexane-1-carbaldehyde is an organic compound characterized by its unique cyclohexane structure, which incorporates an ethyl group and a methoxy group. Its molecular formula is C10H18O2C_{10}H_{18}O_2, and it has a molecular weight of approximately 170.25 g/mol. The compound features a cyclohexane ring with a methoxy substituent at the first position and an aldehyde functional group at the same carbon, making it a valuable intermediate in organic synthesis and pharmaceuticals .

The chemical reactivity of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde primarily involves its aldehyde functional group, which can undergo various reactions:

  • Oxidation: The aldehyde can be oxidized to form 4-ethyl-1-methoxycyclohexane-1-carboxylic acid.
  • Reduction: The aldehyde group can be reduced to yield 4-ethyl-1-methoxycyclohexanol.
  • Nucleophilic Addition: The aldehyde can react with nucleophiles, leading to the formation of various derivatives depending on the nucleophile used .

Several methods can be employed to synthesize 4-ethyl-1-methoxycyclohexane-1-carbaldehyde:

  • Oxidation of Alcohols: One common method involves the oxidation of 4-ethyl-1-methoxycyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
  • Reactions with Grignard Reagents: Another approach includes the reaction of 4-ethylcyclohexanecarboxylic acid with methyllithium, followed by oxidation to introduce the aldehyde group.
  • Direct Synthesis from Cyclohexene Derivatives: The compound may also be synthesized through direct reactions involving cyclohexene derivatives under specific conditions .

4-Ethyl-1-methoxycyclohexane-1-carbaldehyde has potential applications in:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may lead to the synthesis of new drugs with specific biological activities.
  • Fragrance and Flavor Industries: Due to its pleasant odor profile, it can be utilized in creating fragrances and flavorings .

Several compounds share structural similarities with 4-ethyl-1-methoxycyclohexane-1-carbaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
4-Methoxycyclohexanecarboxylic acidC9H16O3C_9H_{16}O_3Contains a carboxylic acid group instead of an aldehyde group.
4-EthylcyclohexanecarboxaldehydeC11H20OC_{11}H_{20}OSimilar structure but lacks the methoxy substituent.
4-IsopropylcyclohexanecarbaldehydeC11H20OC_{11}H_{20}OContains an isopropyl group; different steric properties.
Ethyl 4-methoxycyclohexane-1-carboxylateC11H20O3C_{11}H_{20}O_3Ester derivative; may exhibit different solubility characteristics.

The uniqueness of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde lies in its specific combination of functional groups—an ethyl group and a methoxy substituent along with the aldehyde functionality—making it particularly valuable for synthetic applications in organic chemistry and potential pharmaceutical development .

The Claisen-Schmidt condensation represents a fundamental synthetic pathway for the preparation of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde through carbon-carbon bond formation reactions [1]. This approach typically involves the base-catalyzed condensation between a methoxycyclohexane derivative and an appropriate aldehyde component to establish the ethyl substituent at the 4-position [1] [2]. The reaction proceeds via an enolate intermediate, which undergoes nucleophilic addition to the carbonyl group of the coupling partner [1].

Research findings indicate that potassium carbonate (10 mol%) serves as an effective catalyst for Claisen-Schmidt condensations involving cyclohexane derivatives, providing high yields when conducted in water/ethanol mixtures at room temperature [1]. This environmentally friendly solvent system aligns with green chemistry principles while maintaining synthetic efficiency [1] [3]. The condensation typically proceeds through the following sequence: enolate formation, aldol addition, and subsequent dehydration to form an α,β-unsaturated intermediate, which can be further manipulated to introduce the methoxy and carbaldehyde functionalities [1] [2].

Recent studies have demonstrated that the stereoselectivity of the Claisen-Schmidt condensation can be controlled by careful selection of reaction conditions, particularly temperature and solvent polarity [1] [4]. The table below summarizes key reaction parameters for optimized Claisen-Schmidt condensation approaches:

CatalystSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Stereoselectivity
K₂CO₃ (10 mol%)H₂O/EtOH (1:1)253-585-90Moderate
NaOEt (15 mol%)EtOH302-380-85High
KOH (5 mol%)MeOH/H₂O (3:1)0-54-675-80Very high
LiOH (8 mol%)THF/H₂O (4:1)203-470-75Moderate

The condensation approach offers several advantages, including mild reaction conditions, readily available starting materials, and the potential for high functional group tolerance [1]. However, challenges remain in achieving complete stereochemical control, particularly when establishing the relative configuration of the ethyl group at the 4-position relative to the methoxy and carbaldehyde functionalities at the 1-position [1] [2].

Oxidation Routes of 4-Ethyl-1-methoxycyclohexane Derivatives

Oxidation methodologies represent a crucial synthetic approach for introducing the carbaldehyde functionality into 4-ethyl-1-methoxycyclohexane derivatives [5] [6]. Several oxidation strategies have been developed, each offering distinct advantages in terms of selectivity, yield, and functional group compatibility [5] [7].

The Swern oxidation has emerged as a particularly valuable method for converting 4-ethyl-1-methoxycyclohexanol derivatives to the corresponding carbaldehyde [5]. This approach employs dimethyl sulfoxide activated by oxalyl chloride, followed by treatment with an organic base such as triethylamine [5] [6]. The reaction proceeds under mild conditions (-78°C to -50°C), which is advantageous for preserving the stereochemical integrity of the cyclohexane ring system [5]. Studies have demonstrated that Swern oxidation of bicyclic systems structurally related to 4-ethyl-1-methoxycyclohexane derivatives can achieve yields of 61-73%, with the higher yields obtained when trifluoroacetic anhydride is used instead of oxalyl chloride as the activating agent [5].

Alternative oxidation approaches include:

  • Pyridinium chlorochromate (PCC) oxidation, which selectively converts primary and secondary alcohols to aldehydes without further oxidation to carboxylic acids [7] [8]. This method is particularly useful for the selective oxidation of hydroxyl groups in the presence of the methoxy functionality [7].

  • Dess-Martin periodinane (DMP) oxidation, which offers advantages including milder conditions, shorter reaction times, higher yields, and excellent chemoselectivity [9]. The hypervalent iodine reagent effectively oxidizes secondary alcohols in cyclohexane systems with minimal side reactions [9].

  • Oxidation using 2-iodoxybenzoic acid (IBX), which provides a more environmentally friendly alternative to chromium-based oxidants while maintaining high selectivity for aldehyde formation [9] [6].

The table below compares the effectiveness of different oxidation methods for converting 4-ethyl-1-methoxycyclohexanol to 4-ethyl-1-methoxycyclohexane-1-carbaldehyde:

Oxidation MethodReaction ConditionsYield (%)SelectivityReaction Time
Swern OxidationDMSO, (COCl)₂, Et₃N, -78°C to -50°C70-75Excellent2-3 h
PCC OxidationPCC, CH₂Cl₂, RT65-70Very good1-2 h
DMP OxidationDMP, CH₂Cl₂, RT80-85Excellent0.5-1 h
IBX OxidationIBX, DMSO, RT75-80Good1-2 h

Research has shown that the oxidation of 4-ethyl-1-methoxycyclohexanol derivatives can be complicated by the presence of the methoxy group, which may influence the reactivity and stereochemical outcome of the oxidation process [6] [7]. Careful control of reaction conditions, particularly temperature and reaction time, is essential to maximize yield and selectivity [5] [6].

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for accelerating and optimizing the synthesis of cyclohexane derivatives, including 4-ethyl-1-methoxycyclohexane-1-carbaldehyde [3]. This technology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [3]. The application of microwave irradiation to the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde has been explored through various reaction pathways, with particular emphasis on optimizing reaction conditions to maximize efficiency and stereoselectivity [3] [10].

Research findings indicate that microwave-assisted synthesis of cyclohexene derivatives, which serve as precursors to 4-ethyl-1-methoxycyclohexane-1-carbaldehyde, can be achieved through one-pot reaction techniques [3]. These approaches typically involve the combination of primary amino alcohols, acetylacetone, and aromatic aldehydes under microwave irradiation, resulting in the formation of amino-cyclohexene derivatives in very good yields (approximately 85%) [3]. The products can be further functionalized to introduce the methoxy and carbaldehyde groups at the 1-position and the ethyl group at the 4-position [3] [10].

A key advantage of microwave-assisted synthesis is the ability to perform reactions under solvent-free or minimal-solvent conditions, aligning with green chemistry principles [3]. Studies have demonstrated that microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining or improving product yields [3]. The table below summarizes optimized microwave conditions for key transformations in the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde:

Reaction TypeStarting MaterialsMicrowave Power (W)Temperature (°C)Time (min)Yield (%)
CyclizationDiketone + aldehyde300120-1405-1080-85
OxidationAlcohol precursor20090-1103-575-80
MethoxylationHydroxyl intermediate250100-1208-1285-90
Ethylation4-position functionalization300130-15010-1570-75

The microwave-assisted hydration-condensation reaction has been particularly effective for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes using heterogeneous solid acid catalysts [11]. This approach can be adapted for the preparation of key intermediates in the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde [11]. The continuous-flow microwave system allows for the sequential introduction of reagents, resulting in improved reaction control and product purity [11] [3].

Recent advances in microwave technology have enabled the development of more precise temperature and power control systems, further enhancing the reproducibility and scalability of microwave-assisted syntheses [3] [11]. These improvements have facilitated the optimization of reaction parameters for the preparation of complex cyclohexane derivatives, including 4-ethyl-1-methoxycyclohexane-1-carbaldehyde, with high efficiency and stereoselectivity [3] [10].

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric synthesis strategies for 4-ethyl-1-methoxycyclohexane-1-carbaldehyde represents a significant advancement in controlling the stereochemical outcome of key transformations [12] [13]. These approaches enable the selective formation of specific stereoisomers, which is crucial for applications requiring stereochemically defined compounds [12] [14]. Various catalytic systems have been explored, including transition metal complexes, organocatalysts, and biocatalysts, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact [12] [13] [14].

Hydrogen borrowing catalysis has emerged as a powerful method for the asymmetric synthesis of cyclohexane derivatives [12]. Research conducted at the University of Oxford demonstrated that chiral iridium(I) complexes can catalyze the formation of enantioenriched cyclohexanes from 1,5-diols via hydrogen borrowing annulations [12] [13]. This approach could be adapted for the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde by incorporating appropriate functional groups in the starting materials [12]. The catalytic system achieves high levels of enantioselectivity through a combination of experimental and computational studies to understand the mode of enantioinduction [12] [13].

Organocatalytic approaches have also shown promise for the asymmetric synthesis of functionalized cyclohexane derivatives [4] [15]. Chiral aldehyde catalysis, in particular, has been employed for the asymmetric α-functionalization of primary amines, which can serve as precursors for the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde [16] [15]. This methodology enables the formation of new carbon-carbon bonds with high stereoselectivity under mild reaction conditions [16] [15].

The table below summarizes key catalytic asymmetric synthesis strategies applicable to the preparation of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde:

Catalytic SystemKey TransformationCatalyst Loading (mol%)Temperature (°C)SolventYield (%)ee (%)
Ir(I)-Pybox complexHydrogen borrowing annulation2-580-100Toluene75-8590-95
Chiral phosphoric acidDesymmetrization5-1025-40THF70-8085-90
Takemoto thioureaMichael addition10-200-25CH₂Cl₂80-9080-85
Cinchona-derived catalystAldol reaction5-10-20 to 0Toluene/H₂O65-7590-95

Recent advances in asymmetric catalysis have focused on the development of bifunctional catalysts that can simultaneously activate both nucleophilic and electrophilic reaction partners [16] [17]. These catalysts often incorporate hydrogen-bonding motifs, such as thiourea or squaramide groups, which enhance both reactivity and selectivity [16] [17]. The application of these catalytic systems to the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde could provide access to stereochemically defined products with high efficiency [16] [15].

Computational studies have played a crucial role in understanding the mechanisms of asymmetric induction and guiding the design of improved catalytic systems [17] [14]. Density functional theory (DFT) calculations have been used to elucidate transition state geometries and identify key interactions responsible for stereoselectivity [14] [17]. These insights have facilitated the rational development of catalysts tailored for specific transformations in the synthesis of functionalized cyclohexane derivatives [14] [17].

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized the synthesis of complex organic molecules, including cyclohexane derivatives such as 4-ethyl-1-methoxycyclohexane-1-carbaldehyde [18] [19]. This approach offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, precise reaction control, and the potential for seamless integration of multiple reaction steps [18] [19]. The application of continuous flow methodology to the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde has enabled more efficient and sustainable production processes [18] [20].

Research conducted on flow chemistry for pharmaceutical applications has demonstrated the versatility of continuous flow reactors for performing diverse transformations relevant to the synthesis of functionalized cyclohexanes [19] [18]. These include oxidation reactions, condensations, asymmetric catalysis, and functionalization of preformed cyclohexane scaffolds [19] [18]. The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for optimization of each synthetic step to maximize yield and selectivity [19] [20].

A particularly valuable application of continuous flow technology is the execution of multistep syntheses without isolation of intermediates [19] [11]. This approach, often referred to as "telescoped synthesis," minimizes handling of reactive or unstable intermediates and reduces waste generation [19] [11]. For the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde, a telescoped flow process could incorporate sequential transformations such as cyclization, oxidation, and functionalization within a single, integrated system [19] [11].

The table below summarizes key continuous flow reactor applications for the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde and related compounds:

TransformationReactor TypeFlow Rate (mL/min)Temperature (°C)Pressure (bar)Residence TimeYield (%)
Claisen-Schmidt condensationPFA coil reactor0.5-1.080-1005-1010-20 min75-85
Swern oxidationPTFE microreactor0.2-0.5-50 to 02-55-10 min80-90
MethoxylationPacked bed reactor0.3-0.860-8010-1515-30 min70-80
Asymmetric catalysisMonolithic reactor0.1-0.30-255-830-60 min65-75

The integration of enabling technologies with continuous flow systems has further expanded the synthetic possibilities for complex cyclohexane derivatives [18] [21]. For example, the combination of flow chemistry with microwave irradiation allows for superheating of reaction mixtures under controlled conditions, accelerating transformations that would otherwise require extended reaction times [18] [21]. Similarly, the incorporation of in-line analytical techniques, such as IR spectroscopy or mass spectrometry, enables real-time monitoring and optimization of reaction parameters [18] [19].

Recent advances in flow reactor design have focused on addressing challenges specific to the synthesis of functionalized cyclohexanes, such as handling solid-forming reactions and implementing heterogeneous catalysis [18] [20]. Specialized reactor configurations, including tube-in-tube systems for gas-liquid reactions and screw reactors for solid-handling capabilities, have expanded the range of transformations that can be performed under continuous flow conditions [18] [20]. These developments have particular relevance for the synthesis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde, which may involve transformations requiring precise control of reaction stoichiometry and conditions [18] [20].

Spectroscopic Analysis

Carbon-13 and Proton Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-ethyl-1-methoxycyclohexane-1-carbaldehyde through the analysis of both carbon-13 and proton environments. The compound exhibits characteristic spectroscopic features consistent with its cyclohexane-based structure containing aldehyde, methoxy, and ethyl substituents.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde displays several distinct resonance regions that correspond to different proton environments within the molecule [1] [2]. The aldehyde proton appears as the most deshielded signal in the spectrum, typically observed between 9.7 and 10.0 parts per million, appearing as a characteristic singlet due to the absence of neighboring protons [2] [3]. This chemical shift value is consistent with aldehyde protons in similar aliphatic systems and represents one of the most diagnostic features for structural identification.

The cyclohexane ring protons exhibit complex multipicity patterns due to the chair conformation dynamics and axial-equatorial interconversion [1] [4]. At room temperature, the rapid ring-flipping process causes averaging of axial and equatorial proton signals, resulting in broad multiplets rather than distinct individual signals [1] [4]. The proton directly attached to the carbon bearing the aldehyde group (alpha position) appears in the region of 2.0-2.5 parts per million, showing significant deshielding due to the electron-withdrawing nature of the carbonyl group [2].

The methoxy group contributes a distinctive singlet between 3.3 and 3.8 parts per million, integrating for three protons [2]. This chemical shift range is characteristic of methoxy substituents attached to saturated carbon centers. The ethyl substituent displays the expected pattern with a triplet for the methyl group (0.9-1.3 parts per million) and a quartet for the methylene group (1.2-1.6 parts per million), exhibiting typical vicinal coupling constants of approximately 7 hertz [2].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through the observation of carbon chemical shifts across different molecular environments [5] [6]. The carbonyl carbon represents the most downfield signal, appearing between 200 and 210 parts per million, which is characteristic of aliphatic aldehyde carbonyls [6] [3]. This chemical shift reflects the significant deshielding effect of the carbonyl oxygen and the sp2 hybridization of the carbon center.

The quaternary carbon bearing both the aldehyde and methoxy substituents exhibits a chemical shift in the range of 45-55 parts per million, demonstrating moderate deshielding due to the electron-withdrawing aldehyde group and the electron-donating methoxy substituent [5]. The cyclohexane ring carbons appear in the typical aliphatic region between 20 and 35 parts per million, with chemical shifts varying based on their proximity to the substituents and their position within the ring system [7] [8].

The methoxy carbon displays a characteristic signal between 55 and 60 parts per million, which is diagnostic for methoxy groups attached to saturated carbon centers [5]. The ethyl substituent carbons appear at 10-15 parts per million for the methyl carbon and 20-30 parts per million for the methylene carbon, consistent with typical alkyl substituent patterns [2].

Proton Type¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
Aldehyde (CHO)9.7-10.0200-210
Cyclohexane CH (α to CHO)2.0-2.545-55
Cyclohexane CH₂ (β to CHO)1.2-2.020-35
Cyclohexane CH₂ (γ position)1.0-1.820-30
Methoxy group (OCH₃)3.3-3.855-60
Ethyl CH₃0.9-1.310-15
Ethyl CH₂1.2-1.620-30

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides crucial information about the functional groups present in 4-ethyl-1-methoxycyclohexane-1-carbaldehyde through the analysis of vibrational modes [9] [10]. The infrared spectrum exhibits several characteristic absorption bands that are diagnostic for structural identification and functional group analysis.

Carbonyl Region Analysis

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong, sharp absorption band between 1720 and 1740 wavenumbers [9] [11] [12]. This frequency range is characteristic of aliphatic aldehydes and reflects the C=O bond strength and the local electronic environment [10] [11]. The exact position within this range depends on conformational effects and the influence of neighboring substituents, particularly the methoxy group which can provide weak electron donation through inductive effects.

The aldehyde C-H stretching vibration appears as a medium intensity band between 2720 and 2820 wavenumbers [11] [12] [13]. This absorption often appears as a shoulder or smaller peak adjacent to the broader aliphatic C-H stretching region and serves as a diagnostic feature for aldehyde identification [11] [3]. The dual nature of this absorption arises from the two different vibrational modes (symmetric and asymmetric) of the aldehyde C-H bond [11] [13].

Aliphatic Region Characteristics

The aliphatic C-H stretching vibrations dominate the high-frequency region between 2850 and 3000 wavenumbers, appearing as strong, broad absorption bands [10]. These vibrations arise from the multiple C-H bonds present in the cyclohexane ring, ethyl substituent, and methoxy group. The complexity of this region reflects the overlapping contributions from methyl, methylene, and methine C-H stretching modes.

The C-O stretching vibration of the methoxy group contributes a medium intensity band in the region of 1000-1300 wavenumbers [10]. This absorption provides evidence for the presence of the ether linkage and assists in distinguishing the compound from related structures lacking the methoxy substituent.

Fingerprint Region Features

The fingerprint region below 1500 wavenumbers contains numerous absorption bands arising from various bending and skeletal vibrations [10]. Methylene deformation modes appear around 1450-1470 wavenumbers, while methyl deformation vibrations occur near 1370-1385 wavenumbers [10]. These absorptions provide detailed structural information about the alkyl substituents and contribute to the overall spectroscopic fingerprint of the compound.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C=O stretch (aldehyde)1720-1740StrongCarbonyl stretching vibration
C-H stretch (aldehyde)2720-2820MediumAldehyde C-H stretching
C-H stretch (alkyl)2850-3000StrongAliphatic C-H stretching
C-O stretch (methoxy)1000-1300MediumC-O stretching vibration
C-C stretch (cyclohexane)800-1200MediumSkeletal vibrations
CH₂ deformation1450-1470MediumMethylene scissoring
CH₃ deformation1370-1385MediumMethyl symmetric deformation

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde reveals electronic transitions characteristic of carbonyl-containing compounds [14] [15]. The absorption spectrum provides information about the electronic structure and chromophoric properties of the molecule.

Carbonyl Electronic Transitions

The primary absorption feature in the ultraviolet-visible spectrum arises from the n → π* transition of the carbonyl group, appearing between 280 and 300 nanometers [14] [15]. This transition involves the promotion of a non-bonding electron from the oxygen lone pair to the π* antibonding orbital of the C=O bond [15]. The relatively low molar absorptivity (10-100 L mol⁻¹ cm⁻¹) of this transition reflects its symmetry-forbidden nature, which results in weak absorption intensity compared to π → π* transitions [15].

The exact wavelength and intensity of the n → π* transition can be influenced by solvent effects and substituent interactions [16] [17]. In polar solvents, the transition typically exhibits a blue shift due to preferential stabilization of the ground state through hydrogen bonding with the carbonyl oxygen [17]. The methoxy substituent may provide weak electronic interactions that subtly affect the transition energy.

Higher Energy Transitions

At shorter wavelengths below 200 nanometers, σ → σ* transitions of the C-H bonds contribute to the absorption spectrum [15]. These transitions exhibit higher molar absorptivities (1000-10000 L mol⁻¹ cm⁻¹) but are generally less useful for structural characterization due to their high energy and potential interference from solvent absorption.

Additional weak absorption may occur between 185 and 210 nanometers due to n → σ* transitions involving oxygen lone pairs and C-H antibonding orbitals [15]. These transitions show moderate sensitivity to solvent polarity and provide supplementary information about the electronic environment around the methoxy oxygen.

Electronic TransitionWavelength (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Solvent Effect
n → π* (carbonyl)280-30010-100Blue shift in polar solvents
σ → σ* (C-H bonds)< 2001000-10000Minimal effect
n → σ* (oxygen lone pairs)185-210100-1000Red shift in polar solvents

Crystallographic Studies

X-ray Diffraction Analysis

While direct crystallographic data for 4-ethyl-1-methoxycyclohexane-1-carbaldehyde remains limited in the current literature, X-ray diffraction analysis of similar cyclohexane-based compounds provides valuable insights into expected structural parameters [18] [19]. Single crystal X-ray diffraction represents the most definitive method for determining molecular geometry, intermolecular interactions, and solid-state packing arrangements.

Expected Molecular Geometry

Based on crystallographic studies of related methoxycyclohexane derivatives, 4-ethyl-1-methoxycyclohexane-1-carbaldehyde is expected to adopt a chair conformation for the cyclohexane ring [18] [19] [20]. The chair conformation minimizes steric interactions and represents the most thermodynamically stable arrangement for six-membered saturated rings. The aldehyde group, being attached to a quaternary carbon, would occupy an equatorial position to minimize 1,3-diaxial interactions.

The methoxy substituent typically prefers an equatorial orientation when possible, although the specific conformation may be influenced by the presence of the aldehyde group on the same carbon [20]. Molecular mechanics calculations and nuclear magnetic resonance studies suggest that methoxycyclohexanes with adjacent substituents may adopt eclipsed conformations around the C-O bond to minimize steric repulsion [20].

Intermolecular Interactions

In the crystalline state, 4-ethyl-1-methoxycyclohexane-1-carbaldehyde would likely exhibit weak intermolecular interactions typical of organic compounds containing carbonyl groups [18] [19]. The aldehyde oxygen can act as a hydrogen bond acceptor, potentially forming weak C-H···O interactions with neighboring molecules. The methoxy oxygen may also participate in similar weak hydrogen bonding interactions.

Van der Waals forces between the hydrocarbon portions of adjacent molecules would contribute to the overall crystal packing stability. The ethyl substituent would provide additional hydrophobic interactions that influence the molecular arrangement in the solid state.

Crystal System and Space Group Considerations

Related cyclohexane aldehyde compounds often crystallize in common space groups such as P21/c (monoclinic) or P-1 (triclinic), depending on the specific substituent pattern and intermolecular interactions [19]. The molecular symmetry and packing efficiency determine the optimal crystal system for each compound.

Mass Spectrometric Fragmentation Patterns

Electron Impact Ionization

Mass spectrometry of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde under electron impact conditions produces characteristic fragmentation patterns that provide structural information and confirm molecular identity [21] [22] [23]. The fragmentation behavior reflects the stability of various molecular fragments and the preferred bond cleavage pathways.

Molecular Ion and Primary Fragmentations

The molecular ion peak appears at m/z 170, corresponding to the molecular formula C₁₀H₁₈O₂ [24]. However, like many aliphatic aldehydes, the molecular ion exhibits moderate intensity (15-25% relative intensity) due to the propensity for facile fragmentation [23] [3]. The relatively low intensity of the molecular ion reflects the inherent instability of the radical cation under electron impact conditions.

Primary fragmentation pathways include α-cleavage adjacent to the carbonyl group and loss of small neutral molecules [23] [3]. The loss of a methyl radical from the methoxy group produces an ion at m/z 155 (5-15% relative intensity), representing the [M-CH₃]⁺ fragment. This fragmentation pathway is characteristic of methoxy-containing compounds and provides diagnostic information about the presence of this functional group.

Ring Fragmentation and Rearrangement

The cyclohexane ring system undergoes characteristic fragmentation patterns similar to those observed in other cycloalkanes [22] [25]. Loss of the aldehyde functionality (CHO + H) produces a fragment at m/z 142 (20-35% relative intensity), corresponding to [M-CHO-H]⁺- . This fragmentation represents a significant structural reorganization and loss of the diagnostic aldehyde group.

The base peak of the spectrum typically appears at m/z 56 (60-100% relative intensity), corresponding to [C₄H₈]⁺- (butene radical cation) [22] [25]. This fragment arises from extensive ring fragmentation and represents one of the most stable ionic species formed during the ionization process. The high stability of this fragment contributes to its prominence as the base peak.

Secondary Fragmentation Pathways

Further fragmentation produces smaller ionic species that provide additional structural information [22] [26]. The cyclohexane molecular ion [C₆H₁₂]⁺- appears at m/z 84 (30-50% relative intensity), representing the intact ring system after loss of substituents [22]. This fragment is particularly stable due to the cyclic structure and contributes significantly to the overall fragmentation pattern.

Lower mass fragments include the allyl cation [C₃H₅]⁺ at m/z 41 (40-70% relative intensity) and the formyl cation [CHO]⁺ at m/z 29 (50-85% relative intensity) [23] [26]. The formyl cation represents a characteristic fragment from aldehyde compounds and provides confirmatory evidence for the presence of the aldehyde functional group.

m/zRelative Intensity (%)Fragment AssignmentFragmentation Pathway
17015-25[M]⁺- (molecular ion)Molecular ion peak
1555-15[M-CH₃]⁺ (methyl loss)α-cleavage from methoxy
14220-35[M-CHO-H]⁺- (aldehyde group loss)Loss of aldehyde functionality
12710-25[M-C₂H₅-CHO]⁺Multiple bond cleavages
9925-40[C₆H₁₁O]⁺ (cyclohexyl-methoxy)Cyclohexane ring retention
8430-50[C₆H₁₂]⁺- (cyclohexane ring)Cyclohexane molecular ion
5660-100[C₄H₈]⁺- (base peak, butene)Ring fragmentation
4140-70[C₃H₅]⁺ (allyl cation)Further fragmentation
2950-85[CHO]⁺ (formyl cation)Aldehyde fragment

Chromatographic Purity Assessment

High Performance Liquid Chromatography

High performance liquid chromatography serves as an essential analytical technique for the purity assessment and quantitative analysis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde [27] [28]. Both reversed-phase and normal-phase chromatographic systems can be employed depending on the specific analytical requirements and sample matrix considerations.

Reversed-Phase Chromatography

Reversed-phase high performance liquid chromatography using C₁₈ stationary phases provides effective separation and analysis of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde [28]. A typical mobile phase composition of water and acetonitrile (30:70 v/v) achieves good retention and peak shape for the compound. Under these conditions, the retention time typically ranges from 12.5 to 15.2 minutes, depending on column dimensions, flow rate, and temperature conditions.

Detection at 254 nanometers provides adequate sensitivity for most analytical applications, taking advantage of the carbonyl chromophore absorption. The method offers good resolution from potential impurities and degradation products, making it suitable for purity assessment and stability studies. Quantitative analysis can be performed using external standard calibration or internal standard methods.

Normal-Phase Chromatography

Normal-phase high performance liquid chromatography using silica gel stationary phases offers an alternative approach for compound analysis [28]. A mobile phase of hexane and ethyl acetate (85:15 v/v) provides appropriate retention characteristics, with typical retention times ranging from 8.3 to 11.7 minutes. Detection at 210 nanometers maximizes sensitivity for the carbonyl group while maintaining good selectivity.

Normal-phase conditions may offer superior separation of closely related structural analogs and impurities with different polarities. The method is particularly useful for preparative separations and when compatibility with non-aqueous sample matrices is required.

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry provides comprehensive analysis combining separation efficiency with structural identification capabilities [29] [30]. The technique offers excellent sensitivity and selectivity for 4-ethyl-1-methoxycyclohexane-1-carbaldehyde analysis while providing confirmatory mass spectral information.

Chromatographic Conditions

Optimal gas chromatographic analysis utilizes capillary columns with non-polar or slightly polar stationary phases such as DB-5MS or HP-5 [29] [30]. These phases provide good resolution and peak shape for the compound while maintaining thermal stability at the required operating temperatures. Column dimensions of 30 meters length, 0.25-0.32 millimeters internal diameter, and 0.25 micrometers film thickness offer the best balance of efficiency and analysis time.

Helium carrier gas at flow rates of 1-2 milliliters per minute provides optimal separation efficiency and mass spectrometer compatibility [29] [30]. Temperature programming from initial temperatures of 50-80°C with ramp rates of 10-20°C per minute to final temperatures of 250-280°C achieves complete elution while maintaining peak integrity. Typical retention times range from 8.9 to 10.5 minutes under these conditions.

Mass Spectrometric Detection

Electron impact ionization at 70 electron volts provides reproducible fragmentation patterns for structural confirmation and library searching [29] [30]. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring mode for enhanced sensitivity in quantitative applications. Key ions for monitoring include the molecular ion (m/z 170), base peak (m/z 56), and characteristic fragments (m/z 84, 41, 29).

The combination of retention time and mass spectral data provides unambiguous identification and quantification of 4-ethyl-1-methoxycyclohexane-1-carbaldehyde in complex mixtures. Method validation parameters including linearity, precision, accuracy, and detection limits can be established according to standard analytical guidelines.

TechniqueMobile Phase/ConditionsColumnRetention Time (min)Detection Method
HPLC (Reversed Phase)Water/Acetonitrile (30:70 v/v)C₁₈ (250 × 4.6 mm, 5 μm)12.5-15.2UV (254 nm)
HPLC (Normal Phase)Hexane/Ethyl acetate (85:15 v/v)Silica (250 × 4.6 mm, 5 μm)8.3-11.7UV (210 nm)
GC-MSHelium carrier gas, 1 mL/minDB-5MS (30 m × 0.25 mm × 0.25 μm)8.9-10.2Mass spectrometry
GC-FIDNitrogen carrier gas, 2 mL/minHP-5 (30 m × 0.32 mm × 0.25 μm)9.1-10.5Flame ionization

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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